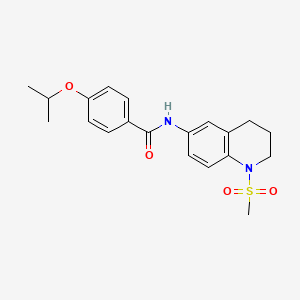

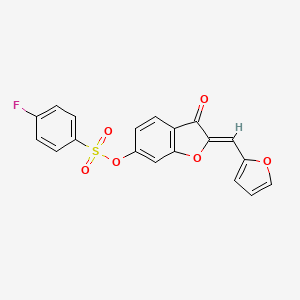

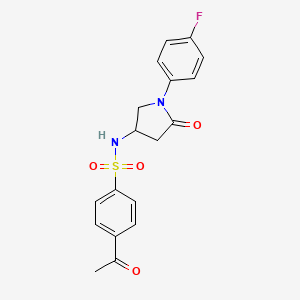

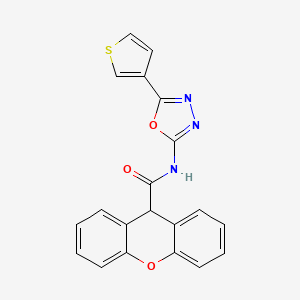

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a useful research compound. Its molecular formula is C19H11FO6S and its molecular weight is 386.35. The purity is usually 95%.

BenchChem offers high-quality (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Fluoronaphthalene Building Blocks

Fluoronaphthalenes, derived from arynes and designed furans, have emerged as significant building blocks for pharmaceutical or agricultural research. The Diels-Alder reaction, involving suitably adorned arynes and furans, leads to naphthalene derivatives with unique substituent patterns. These compounds are considered promising for further pharmaceutical development due to their regioselective synthesis capabilities (Masson & Schlosser, 2005).

Antitubercular Homoisoflavonoids

A series of dibenzofuran embodied homoisoflavonoids, designed via molecular hybridization and synthesized through a sequence of reactions, including the Baylis-Hillman reaction, have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Among these compounds, some have shown significant activity, highlighting the potential of dibenzofuran derivatives in tuberculosis treatment (Yempala et al., 2012).

Tosylate Salts of Lapatinib

The study of tosylate salts of lapatinib, an anticancer drug, illustrates the role of benzofuran derivatives in optimizing drug formulations. These salts demonstrate how slight modifications to the drug's chemical structure can significantly impact its physicochemical properties, potentially leading to enhanced therapeutic efficacy (Ravikumar et al., 2013).

Gold(I)-Catalyzed Synthesis

The gold(I)-catalyzed synthesis of N-(furan-3-ylmethylene)benzenesulfonamides from simple starting materials highlights the versatility of furan and benzofuran derivatives in organic synthesis. This method, which involves a rare 1,2-alkynyl migration, underscores the potential of these compounds in developing complex organic molecules (Wang et al., 2014).

Biomass-Derived Aromatics

Research on producing renewable p-xylene from biomass sources, including furan derivatives, is crucial for sustainable chemical manufacturing. These pathways, such as methanol-to-aromatics and furan cycloaddition, represent a significant step towards eco-friendly production of essential chemicals used in various industries, including the manufacture of synthetic fibers and PET bottles (Maneffa et al., 2016).

Propiedades

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11FO6S/c20-12-3-6-15(7-4-12)27(22,23)26-14-5-8-16-17(11-14)25-18(19(16)21)10-13-2-1-9-24-13/h1-11H/b18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGGWSQRUOPLPN-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11FO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-5-oxo-1-thioxo-N-(p-tolyl)-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2950128.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((8-methoxy-5H-pyrimido[5,4-b]indol-4-yl)thio)acetamide](/img/structure/B2950136.png)